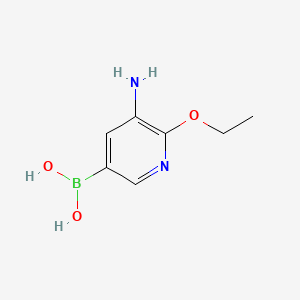

(5-Amino-6-ethoxypyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Amino-6-ethoxypyridin-3-yl)boronic acid” is a specialty chemical . It is not intended for human or veterinary use and is used for research purposes only. The CAS number for this compound is 1309982-25-9 .

Synthesis Analysis

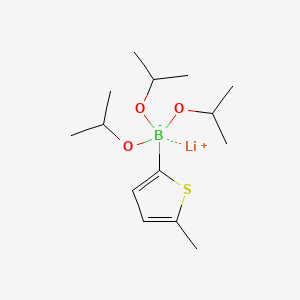

The synthesis of boronic acids like “(5-Amino-6-ethoxypyridin-3-yl)boronic acid” often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .

Molecular Structure Analysis

The molecular formula of “(5-Amino-6-ethoxypyridin-3-yl)boronic acid” is C7H11BN2O3. The molecular weight of this compound is 181.986.

Chemical Reactions Analysis

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Physical And Chemical Properties Analysis

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer, or cyclic trimer, in solution or the solid state, depending on the substitution pattern of the R group .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

(5-Amino-6-ethoxypyridin-3-yl)boronic acid is involved in the synthesis of various chemical compounds. Bouillon et al. (2003) discussed the synthesis of novel halopyridinylboronic acids and esters, highlighting their use in Suzuki cross-coupling to produce new pyridine libraries. This indicates the compound's role as a building block in chemical synthesis (Bouillon et al., 2003). Additionally, Christinat et al. (2007) described the construction of boron-based macrocycles and dendrimers using boronic acids, showcasing the compound's role in forming complex molecular structures (Christinat et al., 2007).

Boron Neutron Capture Therapy (BNCT)

Kabalka et al. (2002) synthesized a boronated amino acid as a potential new agent for BNCT, highlighting the medical application of boronic acid derivatives in cancer treatment (Kabalka et al., 2002). Further developments in BNCT agents were discussed by Das et al. (2000), who synthesized a water-soluble boronated amino acid, again emphasizing the relevance of boronic acid derivatives in therapeutic applications (Das et al., 2000).

Pharmaceutical Industry

Ke et al. (2022) reported the boronic-acid-accelerated electrophilic activation of unprotected maltols to N-Substituted Hydroxypyridinones in water, showcasing an efficient synthesis process with potential pharmaceutical industry applications (Ke et al., 2022).

Nanotechnology

Christinat et al. (2007) also noted the use of boronic acids in the creation of dendritic nanostructures, which could have implications in nanotechnology and materials science (Christinat et al., 2007).

Mecanismo De Acción

Boronic Acids

Boronic acids are a class of compounds that are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules. This property has led to their use in a variety of applications, including drug delivery, sensing, and as tools in chemical biology .

Biochemical Pathways

Boronic acids are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is used in the synthesis of a wide range of organic compounds, including many pharmaceuticals .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions of the biological environment .

Result of Action and Action Environment

Boronic acids can have a variety of effects depending on their specific structure and the environment in which they are used . For example, they can act as inhibitors of enzymes, interfere with signaling pathways, or be used for cell delivery systems .

Direcciones Futuras

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences, is also being explored .

Propiedades

IUPAC Name |

(5-amino-6-ethoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFQCTDBDVMTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694440 |

Source

|

| Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

CAS RN |

1309982-25-9 |

Source

|

| Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)

![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)